(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine

Physicochemical Property pKa Drug-Like Property

(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS 785766-87-2) is a chiral, fluorinated primary amine featuring two trifluoromethyl groups—one on the α-carbon and one para-substituted on the phenyl ring. This dual-CF3 architecture, combined with a defined (S)-configuration, imparts a distinctive physicochemical profile including enhanced lipophilicity (LogP 3.97), markedly reduced basicity (predicted pKa ≈ 5.69), and a molecular weight of 243.15 g·mol⁻¹.

Molecular Formula C9H7F6N
Molecular Weight 243.15 g/mol
CAS No. 785766-87-2
Cat. No. B3284470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine
CAS785766-87-2
Molecular FormulaC9H7F6N
Molecular Weight243.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F
InChIInChI=1S/C9H7F6N/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1
InChIKeyMSVVDWREITXLOD-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS 785766-87-2) – A High-Purity, Dual-Trifluoromethyl Chiral Amine Building Block for Medicinal Chemistry and Procured Research


(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS 785766-87-2) is a chiral, fluorinated primary amine featuring two trifluoromethyl groups—one on the α-carbon and one para-substituted on the phenyl ring . This dual-CF3 architecture, combined with a defined (S)-configuration, imparts a distinctive physicochemical profile including enhanced lipophilicity (LogP 3.97), markedly reduced basicity (predicted pKa ≈ 5.69), and a molecular weight of 243.15 g·mol⁻¹ [1]. Sourced as a single enantiomer at purities typically ≥97%, it serves as a versatile intermediate for the stereospecific synthesis of enzyme inhibitors, receptor ligands, and other biologically active agents where fluorine-mediated molecular recognition is critical [2].

Why 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine Cannot Be Casually Substituted: The Critical Role of Configuration and Physicochemistry in Target Engagement


Substituting (S)-2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine with its racemate, (R)-enantiomer, or analogs lacking the α-CF3 group introduces quantifiable risks in drug candidate development. The (S)-configuration is essential for specific asymmetric interactions with biological targets; the (R)-antipode (CAS 1187928-03-5) often exhibits divergent, and sometimes antagonistic, pharmacological activities . More critically, the elimination of the α-trifluoromethyl group fundamentally alters the amine's basicity. This compound's exceptionally low predicted pKa of ≈5.69, compared to 8.60 for 4-(trifluoromethyl)benzylamine, means it exists predominantly as a neutral free base at physiological pH, drastically affecting passive membrane permeability, lysosomal sequestration potential, and the ionic binding interactions central to target potency and selectivity .

Head-to-Head Quantitative Differentiation: (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine vs Closest In-Class Analogs


Reduced Amine Basicity: pKa 5.69 vs 8.60 Drives Differential Physiological Behavior

The target compound exhibits a profoundly lower basicity relative to the α-H analog 4-(trifluoromethyl)benzylamine, a direct consequence of the strong electron-withdrawing effect of the α-CF3 group . The predicted pKa of the target (S)-enantiomer is 5.69, a drop of 2.91 log units compared to the 8.60 pKa observed for 4-(trifluoromethyl)benzylamine . This repositions the amine's protonation state at physiological pH, ensuring the target compound is predominantly neutral, in contrast to the largely protonated comparator .

Physicochemical Property pKa Drug-Like Property Medicinal Chemistry

Enhanced Lipophilicity: LogP 3.97 vs 1.79 Expands Access to Lipophilic Binding Pockets

The inclusion of an α-CF3 group dramatically increases the compound's lipophilicity compared to the non-α-fluorinated analog. The measured LogP for the target compound is 3.97, contrasting sharply with the LogP of 1.79 for (S)-1-(4-trifluoromethylphenyl)ethylamine [1][2]. This +2.18 log unit increase signifies a significantly higher affinity for hydrophobic environments, such as lipid membranes or greasy protein pockets [1].

Lipophilicity LogP CNS Drug Design Pharmacokinetics

Chiral Fidelity: Guaranteed (S)-Enantiomer vs Undefined Stereochemistry of Racemates

The target compound is supplied as a defined (S)-enantiomer with guaranteed purity (≥97%), a critical specification for stereospecific synthesis . This is in direct contrast to the racemic mixture (CAS 158388-49-9), which contains an equimolar amount of the (R)-enantiomer, and may require costly, time-consuming separation. Using the racemate introduces a 50% impurity that can confound biological assays or produce a different in vivo profile .

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis Biological Selectivity

Defined Scaffold for Medicinal Chemistry: A Privileged Intermediate for Serotonergic and Enzyme Inhibitor Programs

The combination of a chiral amine with dual trifluoromethyl substitution makes this compound a privileged scaffold for developing biologically active agents. The (S)-enantiomer is specifically cited as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and enzyme inhibitors, where the trifluoromethyl groups enhance both metabolic stability and target binding affinity [1][2]. The α-CF3 group in particular is known to resist metabolic N-dealkylation compared to methyl analogs, a class-level advantage [3].

Chiral Amine Intermediate SSRI Enzyme Inhibitor Fluorine Chemistry

Physicochemical Stability & Storage: Defined Low-Temperature Storage Ensures Long-Term Reproducibility

The compound's recommended long-term storage at 2-8°C, as specified by suppliers, is a quality control metric that ensures chemical integrity over extended periods . This contrasts with less stable amine building blocks that require freezing (-20°C) or are prone to decomposition, offering practical logistical advantages for laboratory stock management and ensuring batch-to-batch reproducibility in long-term medicinal chemistry campaigns.

Chemical Stability Storage Condition Quality Control Reproducibility

Strategic Procurement Scenarios: Where the (S)-Dual-Trifluoromethylphenyl Ethylamine Scaffold Outperforms Alternatives


Stereospecific Synthesis of CNS-Penetrant Serotonergic and Dopaminergic Ligands

The combination of a defined (S)-configuration and high lipophilicity (LogP 3.97) makes this the preferred starting material for CNS drug programs targeting receptors like 5-HT or dopamine receptors, where target engagement requires crossing the blood-brain barrier [1]. The neutral character at physiological pH, driven by the low pKa of 5.69, further facilitates passive BBB diffusion compared to more basic, permanently charged analogs .

Lead Optimization Campaigns Requiring Enhanced Metabolic Stability

When a hit series containing a labile α-methylbenzylamine motif is identified, this compound provides an immediate strategy to block oxidative N-dealkylation. Procurement is justified to synthesize fluorinated analogs predicted to possess a longer metabolic half-life, as the electron-withdrawing α-CF3 group directly shields the adjacent C-N bond from CYP450 enzymes [1].

Development of Fluorine-Containing Enzyme Inhibitors (e.g., Kinases, PDEs)

The dual-trifluoromethyl substitution pattern is a pharmacophore element in numerous kinase and phosphodiesterase inhibitors. Using this (S)-amine as a chiral building block enables the construction of diverse compound libraries where the stereochemistry and the CF3 groups are pre-installed, facilitating the exploration of essential binding interactions with fluorophilic pockets in enzyme active sites [1]. The compound's defined storage at 2-8°C ensures it can be reliably utilized throughout a prolonged multi-step library synthesis .

Investigating Basicity-Driven Pharmacokinetic Modulation

Placing this compound within a scaffold represents a rational strategy to decrease the basicity of a lead amine from a standard pKa of ~8.6 to ~5.7, a change known to reduce hERG channel binding (a key cardiotoxicity liability) and alter tissue distribution [1]. Procuring this specific intermediate allows for a systematic, quantitative investigation of how protonation state impacts the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a new chemical series.

Quote Request

Request a Quote for (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.